Cas no 1017779-42-8 (2-(Difluoromethoxy)-4-fluorobenzyl bromide)

2-(Difluoromethoxy)-4-fluorobenzyl bromide is a fluorinated benzyl bromide derivative with significant utility in synthetic organic chemistry, particularly in the construction of complex fluorinated compounds. Its key advantages include the presence of both difluoromethoxy and fluorine substituents, which enhance electrophilic reactivity and stability, making it a valuable intermediate for pharmaceutical and agrochemical applications. The compound’s reactivity as an alkylating agent allows for efficient incorporation into target molecules, while its fluorinated groups contribute to improved metabolic stability and lipophilicity in derived products. Suitable for controlled reactions under anhydrous conditions, it is commonly employed in nucleophilic substitution and cross-coupling reactions.
2-(Difluoromethoxy)-4-fluorobenzyl bromide structure
1017779-42-8 structure
Product Name:2-(Difluoromethoxy)-4-fluorobenzyl bromide
CAS No:1017779-42-8
MF:C8H6BrF3O
MW:255.031852245331
CID:1130283
PubChem ID:46737679
Update Time:2025-10-31

2-(Difluoromethoxy)-4-fluorobenzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-2-(difluoromethoxy)-4-fluoro-benzene
    • 2-(Difluoromethoxy)-4-fluorobenzyl bromide
    • 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
    • Benzene, 1-(bromomethyl)-2-(difluoromethoxy)-4-fluoro-
    • MFCD09832363
    • DTXSID401223253
    • 1017779-42-8
    • JS-4767
    • AKOS015956793
    • MDL: MFCD09832363
    • Inchi: 1S/C8H6BrF3O/c9-4-5-1-2-6(10)3-7(5)13-8(11)12/h1-3,8H,4H2
    • InChI Key: IGODPIYHAUGSCK-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=CC=1OC(F)F)F

Computed Properties

  • Exact Mass: 253.95500
  • Monoisotopic Mass: 253.95541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Refractive Index: 1.5035
  • PSA: 9.23000
  • LogP: 3.32200

2-(Difluoromethoxy)-4-fluorobenzyl bromide Security Information

  • HazardClass:8

2-(Difluoromethoxy)-4-fluorobenzyl bromide Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 2-(Difluoromethoxy)-4-fluorobenzyl bromide

Research Brief on 2-(Difluoromethoxy)-4-fluorobenzyl bromide (CAS: 1017779-42-8) in Chemical Biology and Pharmaceutical Applications

2-(Difluoromethoxy)-4-fluorobenzyl bromide (CAS: 1017779-42-8) is a fluorinated benzyl bromide derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have highlighted its utility in the development of novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, owing to its unique physicochemical properties imparted by the difluoromethoxy and fluorine substituents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-(Difluoromethoxy)-4-fluorobenzyl bromide as a critical building block in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed this compound to introduce the difluoromethoxy-fluorobenzyl moiety, which significantly enhanced the metabolic stability and blood-brain barrier permeability of the resulting inhibitors. Molecular docking studies revealed that the fluorinated aromatic system optimally interacts with hydrophobic pockets in the BTK active site, providing a structural basis for the observed potency.

In the field of radiopharmaceuticals, 2-(Difluoromethoxy)-4-fluorobenzyl bromide has been utilized as a precursor for the development of PET (positron emission tomography) tracers. A recent publication in ACS Medicinal Chemistry Letters (2024) described its incorporation into sigma-1 receptor ligands, enabling non-invasive imaging of neurodegenerative diseases. The difluoromethoxy group was found to improve the in vivo stability of the tracer while maintaining high receptor binding affinity, addressing a longstanding challenge in neuroimaging agent development.

From a synthetic chemistry perspective, several methodological advances have been reported for the preparation and application of 2-(Difluoromethoxy)-4-fluorobenzyl bromide. A 2024 Organic Process Research & Development paper detailed an optimized large-scale synthesis route that improved yield and purity while reducing hazardous byproducts. The authors emphasized the importance of controlled reaction conditions to prevent premature hydrolysis of the benzyl bromide functionality, which is crucial for subsequent coupling reactions in drug discovery campaigns.

Emerging research has also explored the use of this compound in PROTAC (proteolysis targeting chimera) technology. A recent Nature Chemical Biology study (2024) demonstrated its incorporation into heterobifunctional degraders targeting estrogen receptors. The fluorinated benzyl group served as an optimal linker component, balancing hydrophobicity and conformational flexibility to facilitate ternary complex formation between the target protein and E3 ubiquitin ligase.

In conclusion, 2-(Difluoromethoxy)-4-fluorobenzyl bromide (CAS: 1017779-42-8) continues to play a pivotal role in modern drug discovery and chemical biology research. Its unique structural features enable the development of compounds with improved pharmacological properties, particularly in challenging therapeutic areas such as CNS disorders and cancer. Ongoing research is expected to further expand its applications in emerging technologies like targeted protein degradation and theranostic agents.

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